molecular formula C9H9N3O2 B15276634 11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one

Cat. No.: B15276634
M. Wt: 191.19 g/mol
InChI Key: HFASZNHOALWPTA-UHFFFAOYSA-N
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Description

11-Oxa-2,3,7-triazatricyclo[7400,2,6]trideca-1(9),3,5-trien-8-one is a heterocyclic compound with a unique tricyclic structure

Preparation Methods

The synthesis of 11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one involves multiple steps, typically starting with the formation of the core tricyclic structure. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.

Chemical Reactions Analysis

11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

11-Oxa-2,3,7-triazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

11-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5-trien-8-one

InChI

InChI=1S/C9H9N3O2/c13-9-6-5-14-4-2-7(6)12-8(11-9)1-3-10-12/h1,3H,2,4-5H2,(H,11,13)

InChI Key

HFASZNHOALWPTA-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N3C(=CC=N3)NC2=O

Origin of Product

United States

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